molecular formula C19H22ClN3O2S2 B2753356 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 953932-56-4

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2753356
CAS RN: 953932-56-4
M. Wt: 423.97
InChI Key: OOULNERKZPWTSC-UHFFFAOYSA-N
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Description

The compound “2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an azepane ring, a thiazole ring, a thioether linkage, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring with one nitrogen atom, while the thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetamide group could participate in hydrolysis reactions, and the thiazole ring could be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study conducted by Desai et al. (2008) involved the synthesis of various acetamide derivatives, including those similar to the specified compound, to evaluate their antibacterial activity against Gram-positive and Gram-negative bacteria such as S. aureus and E. coli. The research found that many of these compounds displayed moderate to good antibacterial properties. The study also included quantitative structure-activity relationship (QSAR) analyses, highlighting the importance of substituent characteristics for antibacterial efficacy (Desai, N., Shah, M., Bhavsar, A., & Saxena, A., 2008).

Crystal Structure Analysis

Saravanan et al. (2016) described the crystal structure of a closely related compound, emphasizing its molecular geometry and intermolecular interactions. This study provides valuable insights into how the structural aspects of these compounds may influence their biological activity (Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S., 2016).

Antimicrobial and Antitumor Potentials

Further exploration into the antimicrobial and antitumor potential of thiazolidinone and acetidinone derivatives was conducted by Mistry, Desai, and Intwala (2009). This research synthesized a series of compounds to test against various microorganisms, revealing that some derivatives exhibited notable antimicrobial activities. The structural confirmation of these compounds was achieved through elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, B., Desai, K. R., & Intwala, S. M., 2009).

Comparative Metabolism Studies

Research by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insights into the metabolic pathways involved and potential species-specific differences in the metabolism of compounds related to 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide. These findings are crucial for understanding the bioactivation and detoxification processes of these compounds in biological systems (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its physical and chemical properties in more detail, and assessing its safety and environmental impact .

properties

IUPAC Name

2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2/c20-14-5-7-15(8-6-14)21-17(24)13-27-19-22-16(12-26-19)11-18(25)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOULNERKZPWTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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